molecular formula C20H26N2O B4029468 N-(4-anilinophenyl)-2-ethylhexanamide

N-(4-anilinophenyl)-2-ethylhexanamide

Cat. No.: B4029468
M. Wt: 310.4 g/mol
InChI Key: JQDKAJXLSPUJLB-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-ethylhexanamide is an amide derivative featuring a 4-anilinophenyl group (a phenylamine substituent at the para position of a phenyl ring) linked to a 2-ethylhexanoyl chain.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-ethylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-5-9-16(4-2)20(23)22-19-14-12-18(13-15-19)21-17-10-7-6-8-11-17/h6-8,10-16,21H,3-5,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDKAJXLSPUJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-ethylhexanamide typically involves the reaction of 4-anilinophenylamine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 4-anilinophenylamine in an organic solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-ethylhexanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-ethylhexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

N-(4-anilinophenyl)-2-ethylhexanamide has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of N-(4-anilinophenyl)-2-ethylhexanamide and its analogs:

Compound Name Molecular Formula Molecular Weight logP/logD Key Functional Groups Notable Properties
This compound C20H24N2O* ~316.4 (est.) ~5.0 (est.) Branched aliphatic amide High lipophilicity, low solubility
N-(4-anilinophenyl) benzamide C19H16N2O 296.35 ~3.5 (est.) Aromatic benzamide DGC inhibitor, moderate logP
N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide C20H34N2O3S 382.56 5.16 Sulfamoyl group, branched amide Enhanced hydrogen bonding capacity
2-mercapto-N-[4-(phenylamino)phenyl]acetamide C14H14N2OS 270.34 ~2.8 (est.) Thiol group, acetamide Reactive thiol, potential instability
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide C16H18N2O2 270.33 ~2.5 (est.) Methoxy, methyl substituents Electron-rich aromatic system
Ethyl 4-ANPP (hydrochloride) C21H28N2•2HCl 381.4 N/A Piperidine, phenethylamine Fentanyl analog, forensic use

*Estimated based on structural analysis.

Key Observations:
  • Functional Group Impact: The sulfamoyl group in N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide enhances hydrogen bonding capacity, which may improve target binding specificity . The thiol group in 2-mercapto-N-[4-(phenylamino)phenyl]acetamide introduces reactivity, increasing susceptibility to oxidation or disulfide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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